Polymorphic Landscape Differentiation: Triclinic (P-1) vs. Monoclinic (P2₁/c) Forms and Procurement Implications
The compound crystallizes in two distinct polymorphs: the triclinic P-1 form (Novina et al., 2016) and the monoclinic P2₁/c form (Wang, 2010) [1]. In the triclinic polymorph, the dihydropyrimidine ring adopts a screw-boat conformation with the furan ring positioned axially at a dihedral angle of 85.94(7)° relative to the pyrimidine mean plane; molecules form R₂²(8) inversion dimers via paired N–H···O hydrogen bonds [1]. In the monoclinic form, the asymmetric unit contains two independent molecules, one exhibiting rotational disorder of the furanyl fragment in a 0.625(6):0.375(6) ratio, with dihedral angles of 88.79(4)° and 86.73(2)° between the furan and pyrimidine rings [2]. The triclinic polymorph is the thermodynamically more stable form under ambient conditions and is the preferred reference for identity certification.
| Evidence Dimension | Crystal system and space group |
|---|---|
| Target Compound Data | Triclinic, P-1; a = 7.467 Å, b = 8.8307 Å, c = 10.5426 Å; α = 106.833°, β = 108.557°, γ = 99.42°; V = 605.2 ų; Z = 2 |
| Comparator Or Baseline | Monoclinic, P2₁/c; a = 12.1720 Å, b = 13.3180 Å, c = 17.116 Å; β = 118.300°; V = 2443.0 ų; Z = 8 (two independent molecules per asymmetric unit) |
| Quantified Difference | Unit-cell volume per formula unit: triclinic = 302.6 ų vs. monoclinic = 305.4 ų (Δ = 0.9%); dihedral angle: triclinic = 85.94° vs. monoclinic = 86.73–88.79°; conformational disorder: absent in triclinic vs. present (0.625:0.375 ratio) in monoclinic |
| Conditions | Single-crystal X-ray diffraction at 296 K with Mo Kα radiation (λ = 0.71073 Å) |
Why This Matters
The triclinic polymorph’s absence of rotational disorder simplifies identity verification by PXRD, reducing QC ambiguity in procurement; the monoclinic form’s disorder may indicate metastability that affects shelf-life reproducibility.
- [1] Novina, J. J., Vasuki, G., Suresh, M., Viswanathan, V., & Velmurugan, D. (2016). Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a triclinic polymorph. IUCrData, 1(12), x161937. https://doi.org/10.1107/S2414314616019374 View Source
- [2] Wang, H.-Y. (2010). Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E, 66(Pt 11), o2822. https://doi.org/10.1107/S1600536810040456 View Source
